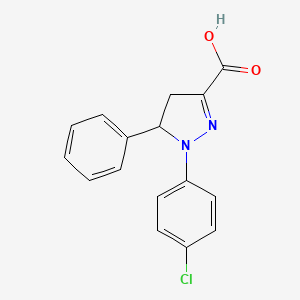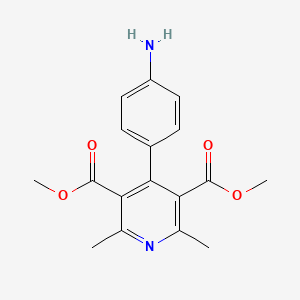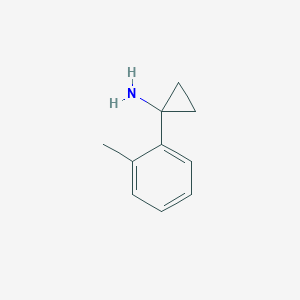![molecular formula C12H20N2S B1358579 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine CAS No. 930111-07-2](/img/structure/B1358579.png)
4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine is a chemical compound with the molecular formula C12H20N2S and a molecular weight of 224.37 g/mol. This compound is known for its unique structure, which includes a piperidine ring substituted with a thienylmethyl group and a methylaminomethyl group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine typically involves the reaction of piperidine derivatives with thienylmethyl halides and methylamine . The reaction conditions often require the use of solvents such as dichloromethane or ethanol and may involve catalysts like palladium on carbon. Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thienyl group, often using reagents like sodium hydride or alkyl halides.
Applications De Recherche Scientifique
4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine can be compared with other similar compounds, such as:
4-[(Dimethylamino)methyl]-1-(thien-2-ylmethyl)piperidine: This compound has an additional methyl group on the amino moiety, which may affect its reactivity and biological activity.
4-[(Ethylamino)methyl]-1-(thien-2-ylmethyl)piperidine: The presence of an ethyl group instead of a methyl group can influence the compound’s solubility and interaction with biological targets.
4-[(Methylamino)methyl]-1-(phenylmethyl)piperidine: Substitution of the thienyl group with a phenyl group can lead to differences in electronic properties and reactivity.
Propriétés
IUPAC Name |
N-methyl-1-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S/c1-13-9-11-4-6-14(7-5-11)10-12-3-2-8-15-12/h2-3,8,11,13H,4-7,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFQDIBOGWDEEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(CC1)CC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640442 |
Source


|
| Record name | N-Methyl-1-{1-[(thiophen-2-yl)methyl]piperidin-4-yl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930111-07-2 |
Source


|
| Record name | N-Methyl-1-{1-[(thiophen-2-yl)methyl]piperidin-4-yl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{[(4-Chlorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1358513.png)







